Ethylnorepinephrine hydrochloride
Overview
Description
Ethylnorepinephrine, also known as Etanor, Bronkephrine, Butanefrine, is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .
Molecular Structure Analysis
The molecular formula of Ethylnorepinephrine hydrochloride is C10H16ClNO3 . The exact mass is 233.08 and the molecular weight is 233.69 .Physical And Chemical Properties Analysis
Ethylnorepinephrine hydrochloride has a molecular weight of 233.69 . The exact mass is 233.08 . The elemental composition is C 51.40%, H 6.90%, N 5.99%, O 20.54%, Cl 15.17% .Scientific Research Applications
Cardiovascular Research
Ethylnorepinephrine hydrochloride: is used in cardiovascular studies due to its ability to activate both α and β adrenergic receptors . This property makes it valuable for researching the sympathetic nervous system’s role in heart function and its response to stress. It can help in understanding the differential roles of β1 and β2 adrenergic receptors in cardiac physiology, as well as their involvement in the regulation of cardiac output and blood pressure.
Pharmacokinetics and Drug Development
The compound’s structure-activity relationship (SAR) is crucial in drug development. Modifications to the parent molecule of catecholamines, which include Ethylnorepinephrine hydrochloride , have led to drugs with higher affinity and increased receptor specificity . This has implications for developing long-acting β2-adrenergic agonists and other related compounds with improved pharmacokinetic profiles.
Neurotransmitter Dynamics
Research into the binding pathways of neurotransmitters like norepinephrine, to which Ethylnorepinephrine hydrochloride is related, informs our understanding of neurotransmitter selectivity and receptor activation . This is significant for neurological studies, especially those concerning the sympathetic nervous system and its influence on physiological responses.
Mechanism of Action
Target of Action
Ethylnorepinephrine hydrochloride is a sympathomimetic and bronchodilator . It is related to norepinephrine and activates both α and β adrenergic receptors . These receptors are the primary targets of ethylnorepinephrine hydrochloride. The α-adrenergic receptors are primarily responsible for smooth muscle contraction and vasoconstriction, while the β-adrenergic receptors are involved in heart muscle contraction and smooth muscle relaxation .
Mode of Action
Ethylnorepinephrine hydrochloride interacts with its targets, the α and β adrenergic receptors, leading to a series of physiological responses. For example, activation of α-adrenergic receptors leads to vasoconstriction, which increases blood pressure. On the other hand, activation of β-adrenergic receptors leads to bronchial smooth muscle relaxation, which helps in relieving bronchospasm .
Biochemical Pathways
The activation of α and β adrenergic receptors by ethylnorepinephrine hydrochloride triggers a cascade of biochemical reactions. These reactions involve the cyclic adenosine monophosphate (cAMP) pathway, which is a common downstream effect of adrenergic receptor activation . The increase in cAMP levels leads to various physiological responses, including increased heart rate and bronchodilation .
Pharmacokinetics
For instance, substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, hence increasing the duration of action .
Result of Action
The primary result of ethylnorepinephrine hydrochloride action is the relief of bronchospasm due to its bronchodilator effect . This is particularly beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its vasoconstrictive effects can help increase blood pressure in hypotensive states .
Safety and Hazards
Ethylnorepinephrine hydrochloride is classified as Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; Skin Sens. 1; Muta. 2; Repr. 2 . This indicates that it can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and is suspected of causing genetic defects and harming fertility or the unborn child .
properties
IUPAC Name |
4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953869 | |
Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylnorepinephrine hydrochloride | |
CAS RN |
3198-07-0 | |
Record name | α-Ethylnorepinephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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